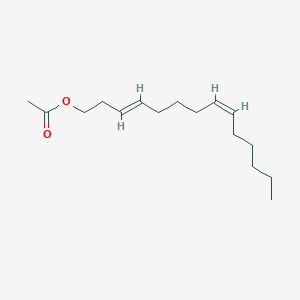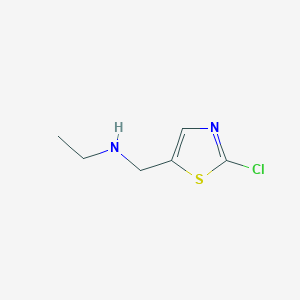
N-((2-Chlorothiazol-5-yl)methyl)ethanamine
概要
説明
N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C6H9ClN2S . It has a molecular weight of 176.67 .
Molecular Structure Analysis
The molecular structure of N-((2-Chlorothiazol-5-yl)methyl)ethanamine is represented by the linear formula C6H9ClN2S . More detailed structural information may be available from resources like ChemSpider .Physical And Chemical Properties Analysis
N-((2-Chlorothiazol-5-yl)methyl)ethanamine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
DNA Binding and Anticancer Activity : Copper(II) complexes of tridentate ligands, including derivatives of ethanamines, have been investigated for their DNA binding properties and anticancer activity. These complexes demonstrated significant DNA binding propensity and minor structural changes in DNA, with moderate cytotoxicity against cancer cell lines (Kumar et al., 2012).
Crystal Structure Analysis : Studies have been conducted on the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, revealing insights into the arrangement of its molecular structure (Aydın et al., 2017).
Synthesis and Biological Activities : Novel thiazole derivatives of ethanamine have been synthesized and evaluated for their fungicidal and insecticidal activities. These compounds were found to have moderate to weak biological activities (Zhu & Shi, 2008).
Pharmacological Applications : Ethanamine derivatives have been studied in the context of pharmacology, particularly their interactions with serotonin receptors and potential as psychoactive substances (Poklis et al., 2013).
Antibacterial Activity : N9-Substituted acridine-9-amines, synthesized from ethanamine derivatives, demonstrated significant antibacterial ability against specific bacteria, suggesting potential applications in antimicrobial treatments (Kudryavtseva et al., 2019).
Histamine H1 Receptor Ligands : Ethanamine derivatives were prepared and tested as H1 receptor antagonists, showing varying degrees of antagonistic activity, which is important for understanding their role in allergic reactions and potential therapeutic applications (Walczyński et al., 1999).
Cytochrome P450 Enzyme Metabolism : The metabolism of certain ethanamine derivatives by cytochrome P450 enzymes has been characterized, highlighting their transformation and interaction within the human body, which is crucial for understanding their pharmacokinetics and potential drug interactions (Nielsen et al., 2017).
Safety and Hazards
N-((2-Chlorothiazol-5-yl)methyl)ethanamine is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-8-3-5-4-9-6(7)10-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCXGLYLWATEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625697 | |
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120740-07-0 | |
| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



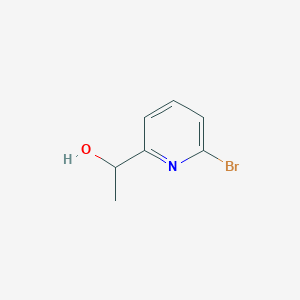
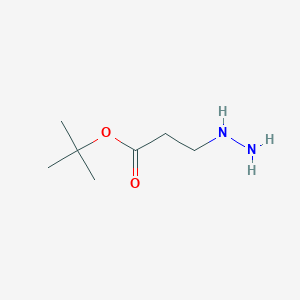


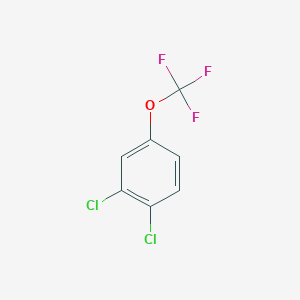
![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)

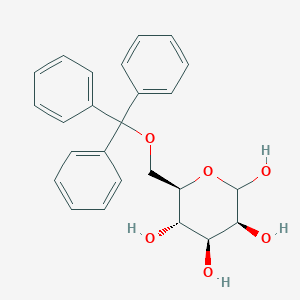
![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)
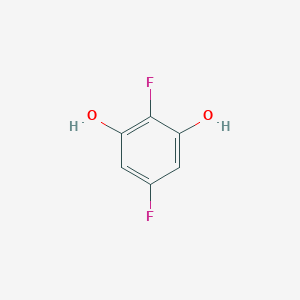
![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)
